molecular formula C18H14ClNO3S2 B3586105 Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate

Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate

Cat. No.: B3586105
M. Wt: 391.9 g/mol
InChI Key: CUADADFBWXBUGR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorophenyl group and a thiophene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Amidation: The thiophene ring is then functionalized with an amide group through amidation reactions.

    Esterification: Finally, the carboxylate ester is formed through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate
  • Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate
  • Ethyl 4-(4-methylphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate

Uniqueness

Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S2/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUADADFBWXBUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate
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Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate
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Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate
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